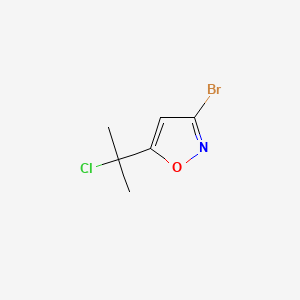
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole typically involves the reaction of 2-chloropropan-2-yl bromide with an oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.
科学的研究の応用
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use.
類似化合物との比較
Similar Compounds
1-Bromo-3-chloropropane: Used as a linker in various chemical syntheses.
3-Bromoimidazo[1,2-a]pyridine: Known for its medicinal applications.
Uniqueness
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its dual halogenation makes it a versatile intermediate in synthetic chemistry and a valuable compound for research in multiple scientific disciplines.
生物活性
3-Bromo-5-(2-chloropropan-2-yl)-1,2-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazole family, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of bromine and chloropropane substituents suggests potential reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that oxazole derivatives exhibit a wide range of biological activities, including:
- Anticancer : Many oxazole derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial : Some compounds demonstrate antibacterial and antifungal properties.
- Anti-inflammatory : Certain derivatives are noted for their ability to modulate inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines with promising results.
Case Studies and Findings
-
Cytotoxicity Evaluation :
- The compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined using the MTT assay.
- Results : The compound exhibited IC50 values in the micromolar range, indicating moderate to high potency against these cell lines.
Cell Line IC50 (µM) MCF-7 5.4 A549 4.8 Colo-205 6.1 -
Mechanisms of Action :
- Flow cytometry analysis revealed that treatment with this compound induced apoptosis in treated cells.
- Western blot analysis showed increased expression of pro-apoptotic markers (e.g., caspase-3) and decreased expression of anti-apoptotic markers (e.g., Bcl-2).
-
Comparative Studies :
- In comparative studies with known anticancer agents like doxorubicin, this compound showed similar or enhanced cytotoxic effects against specific cancer cell lines.
Mechanistic Insights
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to growth arrest.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, enhancing cell death in cancerous cells.
特性
分子式 |
C6H7BrClNO |
|---|---|
分子量 |
224.48 g/mol |
IUPAC名 |
3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C6H7BrClNO/c1-6(2,8)4-3-5(7)9-10-4/h3H,1-2H3 |
InChIキー |
VUBWRUWOIWXKED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=NO1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















